molecular formula C23H23N3O3S B2949752 4-(benzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide CAS No. 539805-82-8

4-(benzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide

Cat. No. B2949752
CAS RN: 539805-82-8
M. Wt: 421.52
InChI Key: UFSRTCGRCZTJSN-UHFFFAOYSA-N
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Description

The compound “4-(benzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide” is a complex organic molecule that likely contains a piperazine ring substituted with a benzenesulfonyl group and a diphenylcarboxamide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions . For instance, a related compound, 1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine, was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride .


Chemical Reactions Analysis

Benzenesulfonyl chloride, a potential precursor in the synthesis of this compound, is known to react with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .

Safety and Hazards

While specific safety data for this compound is not available, compounds like benzenesulfonyl chloride are known to cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

While specific future directions for this compound are not available, research in the field of sulfone chemistry, which includes compounds like this one, is active and ongoing. For instance, new metal- and photocatalytic approaches for C–S bond functionalization of sulfones are being explored .

properties

IUPAC Name

4-(benzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c27-23(26(20-10-4-1-5-11-20)21-12-6-2-7-13-21)24-16-18-25(19-17-24)30(28,29)22-14-8-3-9-15-22/h1-15H,16-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSRTCGRCZTJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide

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